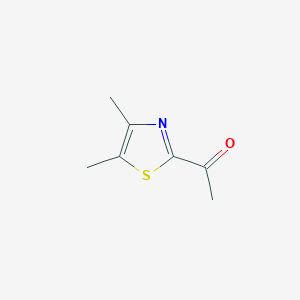

2-Acetyl-4,5-dimethylthiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4,5-dimethyl-1,3-thiazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-4-6(3)10-7(8-4)5(2)9/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBBXAHMYZUTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373323 | |

| Record name | 2-Acetyl-4,5-dimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7531-76-2 | |

| Record name | 2-Acetyl-4,5-dimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7531-76-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethyl-5-acetylthiazole: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, structural characteristics, and potential biological activities of 2,4-dimethyl-5-acetylthiazole (also known as 5-acetyl-2,4-dimethylthiazole). This thiazole derivative is a significant compound, recognized for its distinct nutty and roasted aroma, which has led to its application as a flavoring agent in the food industry. Beyond its sensory attributes, recent studies have indicated its potential as an antiproliferative and antibacterial agent, making it a molecule of interest for further investigation in drug discovery and development. This document consolidates key data, outlines a proposed synthetic methodology, and explores its potential mechanisms of action to serve as a valuable resource for researchers and professionals in the field.

Chemical and Physical Properties

2,4-Dimethyl-5-acetylthiazole is a colorless to pale yellow liquid with a characteristic nutty and meaty odor.[1] Its chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉NOS | [1][2] |

| Molecular Weight | 155.22 g/mol | [1][2] |

| IUPAC Name | 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone | [3] |

| CAS Number | 38205-60-6 | [1][2] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Odor | Slightly sulfurous, meaty, nutty | [1] |

| Boiling Point | 228-230 °C at 760 mmHg | [1] |

| Density | 1.15 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.543 | |

| Flash Point | 104 °C (closed cup) | |

| Solubility | Slightly soluble in water; soluble in organic solvents. | [4] |

Chemical Structure

The chemical structure of 2,4-dimethyl-5-acetylthiazole consists of a central thiazole ring, which is a five-membered aromatic ring containing one sulfur and one nitrogen atom. The ring is substituted with two methyl groups at positions 2 and 4, and an acetyl group at position 5.

| Identifier | String |

| SMILES | CC1=C(C(=O)C)SC(C)=N1 |

| InChI | InChI=1S/C7H9NOS/c1-4-7(5(2)9)10-6(3)8-4/h1-3H3 |

Experimental Protocols

Proposed Synthesis: Hantzsch Thiazole Synthesis

Reaction Scheme:

Materials:

-

3-Pentanone

-

Bromine

-

Thioacetamide

-

Ethanol (absolute)

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Synthesis of 3-Bromo-2,4-pentanedione (α-haloketone): In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-pentanedione (1.0 eq) in a suitable solvent such as glacial acetic acid. Cool the solution in an ice bath. Slowly add bromine (1.0 eq) dropwise with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction. The reaction mixture is then carefully poured into ice-cold water, and the product is extracted with dichloromethane. The organic layer is washed with a saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-bromo-2,4-pentanedione.

-

Hantzsch Thiazole Synthesis: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude 3-bromo-2,4-pentanedione (1.0 eq) in absolute ethanol. To this solution, add thioacetamide (1.1 eq). Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate and filtered. The solvent is removed under reduced pressure to obtain the crude 2,4-dimethyl-5-acetylthiazole.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of hexane and ethyl acetate, to afford the pure 2,4-dimethyl-5-acetylthiazole.

Analytical Methods

The characterization of the synthesized 2,4-dimethyl-5-acetylthiazole can be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a spectrometer (e.g., 300 or 500 MHz) using CDCl₃ as the solvent to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: An FT-IR spectrum can be obtained to identify the characteristic functional groups, such as the C=O stretch of the acetyl group and the C=N and C-S stretches of the thiazole ring.

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern can be determined using a mass spectrometer, typically with electron ionization (EI).

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of 2,4-dimethyl-5-acetylthiazole as a biologically active molecule, particularly in the areas of cancer and infectious diseases.

Antiproliferative Activity

Molecular docking studies have suggested that 2,4-dimethyl-5-acetylthiazole may exhibit antiproliferative activity by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. The inhibition of VEGFR-2 by 2,4-dimethyl-5-acetylthiazole could disrupt these processes, thereby impeding tumor angiogenesis.

Caption: Proposed inhibition of the VEGFR-2 signaling pathway by 2,4-dimethyl-5-acetylthiazole.

Antibacterial Activity

The same molecular docking studies have also suggested that 2,4-dimethyl-5-acetylthiazole could act as an antibacterial agent by inhibiting β-ketoacyl-acyl carrier protein synthase III (KAS III). KAS III is a crucial enzyme in the fatty acid synthesis (FAS) pathway of bacteria. The FAS pathway is essential for building bacterial cell membranes, making it an attractive target for novel antibiotics.

KAS III catalyzes the initial condensation step in fatty acid synthesis, the Claisen condensation of acetyl-CoA with malonyl-ACP to form acetoacetyl-ACP. By inhibiting this enzyme, 2,4-dimethyl-5-acetylthiazole could disrupt the production of fatty acids, leading to the cessation of bacterial growth and, ultimately, cell death.

Caption: Proposed inhibition of the KAS III enzyme in bacterial fatty acid synthesis.

Safety and Handling

2,4-Dimethyl-5-acetylthiazole is classified as a combustible liquid and requires appropriate handling and storage procedures. It is recommended to handle this compound in a well-ventilated area and to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,4-Dimethyl-5-acetylthiazole is a multifaceted compound with established applications in the flavor industry and emerging potential in the pharmaceutical sector. Its well-defined chemical and physical properties, coupled with its intriguing biological activities, make it a compelling subject for further research. The proposed mechanisms of action, through the inhibition of VEGFR-2 and KAS III, offer exciting avenues for the development of novel anticancer and antibacterial therapies. This technical guide provides a solid foundation for scientists and researchers to explore the full potential of this promising thiazole derivative.

References

- 1. 2,4-Dimethyl-5-acetylthiazole = 97 38205-60-6 [sigmaaldrich.com]

- 2. 2,4-Dimethyl-5-acetylthiazole | C7H9NOS | CID 520888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 38205-60-6: 2,4-Dimethyl-5-acetylthiazole | CymitQuimica [cymitquimica.com]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Synthesis of 2-Acetyl-4,5-dimethylthiazole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Acetyl-4,5-dimethylthiazole, a heterocyclic compound of interest in various chemical sectors. The synthesis is approached from basic precursors, detailing the necessary experimental protocols and quantitative data for each step. The primary synthetic route described is the Hantzsch thiazole synthesis, a classic and effective method for the formation of thiazole rings.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The overall strategy involves the preparation of two key precursors, thioacetamide and 3-chloro-2,4-pentanedione, followed by their condensation to form the final thiazole ring structure.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of Thioacetamide from Acetamide

Thioacetamide is a crucial precursor, providing the sulfur and nitrogen atoms for the thiazole ring. It can be synthesized from acetamide via a thionation reaction using phosphorus pentasulfide.[1]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: To the flask, add finely powdered acetamide and phosphorus pentasulfide in a molar ratio of approximately 4:1. The reaction can be carried out in a suitable inert solvent such as dry benzene or toluene.

-

Reaction Conditions: The mixture is gently heated to initiate the reaction. Once the reaction begins, it is typically exothermic. The reaction is then refluxed for a period of 1-2 hours to ensure completion.

-

Work-up and Purification: After cooling, the reaction mixture is carefully quenched with water. The thioacetamide can be extracted with an organic solvent like ether. The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude thioacetamide can be purified by recrystallization from a suitable solvent such as benzene or ethanol.

| Parameter | Value | Reference |

| Reactants | Acetamide, Phosphorus Pentasulfide | [1] |

| Molar Ratio | ~4:1 (Acetamide:P4S10) | [1] |

| Solvent | Dry Benzene or Toluene | General Practice |

| Reaction Time | 1-2 hours (reflux) | General Practice |

| Typical Yield | 80-90% | Estimated |

Synthesis of 3-Chloro-2,4-pentanedione from Acetylacetone

The α-haloketone component, 3-chloro-2,4-pentanedione, is synthesized by the monochlorination of acetylacetone. Sulfuryl chloride is an effective reagent for this transformation.

Experimental Protocol:

-

Reaction Setup: In a fume hood, place acetylacetone in a round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and an outlet for gas evolution (connected to a trap).

-

Reagents: Cool the acetylacetone in an ice bath. Slowly add a stoichiometric amount of sulfuryl chloride dropwise from the dropping funnel with continuous stirring. The reaction is typically performed in an inert solvent like dichloromethane.

-

Reaction Conditions: Maintain the temperature below 10 °C during the addition of sulfuryl chloride. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Purification: The reaction mixture is carefully washed with water and a dilute solution of sodium bicarbonate to remove any unreacted acid and sulfuryl chloride. The organic layer is then dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude 3-chloro-2,4-pentanedione can be purified by vacuum distillation.

| Parameter | Value | Reference |

| Reactants | Acetylacetone, Sulfuryl Chloride | General Procedure |

| Molar Ratio | 1:1 | Stoichiometric |

| Solvent | Dichloromethane | General Practice |

| Temperature | 0-10 °C (addition), then RT | General Practice |

| Reaction Time | 2-3 hours | Estimated |

| Typical Yield | 70-80% | Estimated |

Hantzsch Thiazole Synthesis of this compound

The final step involves the cyclization of thioacetamide and 3-chloro-2,4-pentanedione to form the desired thiazole ring.[2][3][4][5]

Experimental Protocol:

-

Reaction Setup: Combine equimolar amounts of thioacetamide and 3-chloro-2,4-pentanedione in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Solvent: A polar solvent such as ethanol or methanol is typically used for this reaction.[2]

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours (typically 2-6 hours). The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize any acidic byproducts. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

| Parameter | Value | Reference |

| Reactants | Thioacetamide, 3-Chloro-2,4-pentanedione | [2][3] |

| Molar Ratio | 1:1 | [2] |

| Solvent | Ethanol or Methanol | [2] |

| Temperature | Reflux | [2] |

| Reaction Time | 2-6 hours | Estimated |

| Typical Yield | High | [6] |

Logical Relationship of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis proceeds through a series of well-defined steps, initiated by the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone.

Caption: Key steps in the Hantzsch thiazole synthesis mechanism.

Biological Activity and Applications

While many thiazole derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer properties, this compound is primarily recognized for its sensory characteristics.[7][8] It is a significant contributor to the flavor and aroma of various foods, imparting nutty, roasted, and popcorn-like notes.[7][8] Consequently, it finds extensive application in the flavor and fragrance industry.

Currently, there is a lack of specific information in the scientific literature detailing the involvement of this compound in distinct signaling pathways within the context of drug development. Its primary role appears to be as a flavor compound rather than a bioactive agent with a defined pharmacological target.

Conclusion

The synthesis of this compound from basic precursors is a well-established process rooted in the principles of the Hantzsch thiazole synthesis. This guide provides a detailed framework for its preparation, from the synthesis of the necessary precursors to the final cyclization reaction. The methodologies presented are robust and can be adapted for various research and development applications, particularly in the fields of flavor chemistry and synthetic organic chemistry. Further investigation into the potential biological activities of this compound could open new avenues for its application.

References

- 1. Thioacetamide - Wikipedia [en.wikipedia.org]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. synarchive.com [synarchive.com]

- 4. scribd.com [scribd.com]

- 5. youtube.com [youtube.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Acetyl Thiazole: A Key Ingredient in Food Flavoring with Versatile Applications [scmpioneering.com]

- 8. perfumerflavorist.com [perfumerflavorist.com]

Natural occurrence of 2-Acetyl-4,5-dimethylthiazole in food

An In-Depth Technical Guide on the Natural Occurrence of 2-Acetylthiazole and Related Compounds in Food

Introduction

This technical guide addresses the natural occurrence of acetylated and methylated thiazoles in food, with a primary focus on the significant flavor compound 2-acetylthiazole. While the initial query specified 2-Acetyl-4,5-dimethylthiazole, a thorough review of scientific literature indicates a lack of substantial data on the natural occurrence of this specific compound in food products. In contrast, 2-acetylthiazole is a well-documented and crucial aroma constituent in a wide array of thermally processed foods, contributing desirable nutty, cereal-like, and popcorn-like notes.[1][2] This guide will provide a comprehensive overview of the formation, quantification, and significance of 2-acetylthiazole, and will also touch upon other relevant thiazole derivatives.

Natural Occurrence and Quantitative Data

Table 1: Quantitative Occurrence of 2-Acetyl-2-Thiazoline in Selected Foods

| Food Product | Concentration (μg/kg) | Reference |

| Pressure-cooked Chicken | 14 | [3] |

| Fried Beef | 28 | [3] |

Other thiazole derivatives are also prevalent in food. For instance, 2,4-dimethyl-5-acetylthiazole is recognized for its nutty aroma but is noted as not being found in nature.[4] Thiazoles, in general, are known for their nutty, roasted, and meaty flavor notes and are found in products like peanut butter, baked potatoes, and fried chicken.[5]

Formation Pathways

The primary route for the formation of 2-acetylthiazole in food is the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[1][2] The key precursors for the formation of sulfur-containing aroma compounds like 2-acetylthiazole are sulfur-containing amino acids, such as cysteine, and dicarbonyl compounds derived from sugars.[1]

A proposed novel pathway for the formation of 2-acetylthiazole involves the reaction of glyoxal and methylglyoxal, which are degradation products of D-glucose, with hydrogen sulfide (H₂S) and ammonia (NH₃) derived from L-cysteine.[1][2]

Below is a DOT script representation of the proposed formation pathway of 2-acetylthiazole.

Caption: Proposed formation pathway of 2-acetylthiazole.

Experimental Protocols for Analysis

The quantification of volatile and semi-volatile aroma compounds like 2-acetylthiazole in complex food matrices requires sophisticated analytical techniques. A common approach involves extraction, separation, and detection.

Sample Preparation and Extraction

A rapid and efficient method for the extraction of 2-acetyl azaheterocycles from food products involves bead beater homogenization.[6][7]

Protocol: Bead Beater Homogenization

-

Weigh 0.2-0.5 g of the food sample into a 2 mL screw cap vial.

-

Add an appropriate volume of solvent (e.g., methanol).

-

Add ceramic beads to the vial.

-

Homogenize the sample using a bead beater instrument for a specified time and frequency.

-

Centrifuge the vial to separate the solid particles.

-

Collect the supernatant for further analysis.

Derivatization

For analysis by liquid chromatography, derivatization is often employed to enhance the stability and detectability of the target analytes. A common derivatizing agent is 3-nitrophenylhydrazine (3-NPH).[6][7]

Protocol: Derivatization with 3-NPH

-

Take an aliquot of the sample extract.

-

Add a solution of 3-nitrophenylhydrazine.

-

Incubate the mixture at a controlled temperature (e.g., 40 °C) for a specific duration (e.g., 2 hours).[6][7]

-

The derivatized sample is then ready for LC-MS/MS analysis.

Instrumental Analysis: UHPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and selective technique for the quantification of trace-level compounds in food.[6][7][8][9]

Typical UHPLC-MS/MS Parameters:

-

Column: A reversed-phase column, such as a C18 or C30, is commonly used for separation.[8][9]

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with a buffer like ammonium bicarbonate) and an organic solvent (e.g., methanol).[9]

-

Ionization Source: Electrospray ionization (ESI) in positive or negative mode.

-

Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.[9]

Below is a DOT script illustrating a general experimental workflow for the analysis of 2-acetylthiazole.

Caption: General workflow for 2-acetylthiazole analysis.

Conclusion

2-Acetylthiazole is a pivotal aroma compound that significantly influences the sensory properties of a wide range of cooked and processed foods. Its formation is intricately linked to the Maillard reaction, with well-established precursors and formation pathways. The analytical methodologies for its quantification are robust, employing advanced techniques like UHPLC-MS/MS to achieve high sensitivity and selectivity. While the specifically requested this compound is not prominently featured in food science literature, the study of 2-acetylthiazole and other related thiazoles remains a critical area of research for food chemists and flavor scientists aiming to understand and optimize food flavor.

References

- 1. researchgate.net [researchgate.net]

- 2. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 4. nutty thiazole, 38205-60-6 [thegoodscentscompany.com]

- 5. adv-bio.com [adv-bio.com]

- 6. Rapid, High-Throughput Quantitation of Odor-Active 2-Acetyl Azaheterocycles in Food Products by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Acetyl-4,5-dimethylthiazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive searches for specific, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 2-Acetyl-4,5-dimethylthiazole did not yield direct, verifiable results within publicly accessible databases and scientific literature. The available data predominantly pertains to its isomer, 5-Acetyl-2,4-dimethylthiazole. This guide, therefore, provides a template of expected spectral characteristics based on chemical structure and general principles of spectroscopy, alongside standardized experimental protocols applicable to the analysis of such heterocyclic ketones.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Acetyl-CH₃ | 2.5 - 2.7 | Singlet |

| 4-CH₃ | 2.3 - 2.5 | Singlet |

| 5-CH₃ | 2.2 - 2.4 | Singlet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Acetyl) | 190 - 195 |

| C2 (Thiazole ring) | 165 - 170 |

| C4 (Thiazole ring) | 145 - 150 |

| C5 (Thiazole ring) | 125 - 130 |

| Acetyl-CH₃ | 25 - 30 |

| 4-CH₃ | 15 - 20 |

| 5-CH₃ | 10 - 15 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1680 - 1700 | Strong |

| C=N Stretch (Thiazole) | 1500 - 1600 | Medium |

| C-H Stretch (Aliphatic) | 2900 - 3000 | Medium |

| C-H Bend (Aliphatic) | 1350 - 1470 | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 155 | Molecular Ion |

| [M-CH₃]⁺ | 140 | Loss of a methyl group |

| [M-COCH₃]⁺ | 112 | Loss of the acetyl group |

| [CH₃CO]⁺ | 43 | Acetyl cation (often the base peak) |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 300, 400, or 500 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of deuterated solvent directly in an NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Mass Spectrometer (e.g., with an Electron Impact (EI) source)

-

Volatile solvent (e.g., methanol or dichloromethane)

Procedure:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent.

-

Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

Utilize Electron Impact (EI) ionization, typically at 70 eV.

-

-

Mass Analysis:

-

Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to deduce the structure of the fragment ions.

-

Identify the base peak (the most intense peak in the spectrum).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

2-Acetyl-4,5-dimethylthiazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetyl-4,5-dimethylthiazole, including its chemical properties, synthesis, and a review of the biological activities associated with the broader class of thiazole derivatives. This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Core Compound Identification

A clear identification of this compound is established by its CAS (Chemical Abstracts Service) number and molecular weight.

| Property | Value | References |

| CAS Number | 38205-60-6 | [1][2][3][4][5] |

| Molecular Weight | 155.22 g/mol | [1][2][3][4] |

Chemical and Physical Properties

This compound is a member of the thiazole class of heterocyclic compounds. Thiazoles are aromatic five-membered rings containing one sulfur and one nitrogen atom. The subject compound is characterized by an acetyl group and two methyl groups attached to the thiazole ring.

Synthesis of Thiazole Derivatives

While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, the general synthesis of thiazole derivatives is well-established. A common method is the Hantzsch thiazole synthesis. The synthesis of a related compound, 2,4-Dimethyl-5-bromoacetyl-thiazole, from 2,4-dimethyl-5-acetyl-thiazole provides insight into potential reactions involving the target molecule.

General Experimental Protocol for Bromination of 2,4-dimethyl-5-acetyl-thiazole:

-

A solution of 20.2 g (0.13 mol) of 2,4-dimethyl-5-acetyl-thiazole is prepared in glacial acetic acid and heated to reflux.

-

A solution of 20.8 g (0.13 mol) of bromine in 50 ml of glacial acetic acid is added dropwise to the refluxing solution.

-

After one hour of reaction, the mixture is evaporated to dryness.

-

The resulting residue is dissolved in water, and the solution is neutralized using a sodium carbonate solution.

-

The aqueous solution is then extracted multiple times with methylene chloride.

-

The combined organic phases are dried and concentrated to yield the crude product.

This protocol for a derivative suggests that this compound can be used as a starting material for further chemical modifications. The synthesis of various thiazole derivatives often involves the reaction of a-haloketones with thioamides.

Biological and Pharmacological Context

Extensive research has been conducted on the biological activities of the broader class of thiazole and 2-aminothiazole derivatives. These compounds have shown a wide range of pharmacological effects, making the thiazole scaffold a significant point of interest in drug discovery.

Reported Activities of Thiazole Derivatives:

-

Anticancer: Various thiazole derivatives have been investigated for their cytotoxic effects against a range of cancer cell lines.[6][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method used to assess the in vitro cytotoxic effects of these compounds.

-

Antibacterial and Antifungal: The thiazole ring is a core component of several antimicrobial agents.

-

Anti-inflammatory: Certain thiazole derivatives have demonstrated anti-inflammatory properties.

-

Neuroprotective: Some studies have explored the potential of thiazole derivatives in the context of neurodegenerative diseases.

Signaling Pathways and Mechanisms of Action

Detailed signaling pathways and specific molecular targets for this compound have not been elucidated in the available scientific literature. Research on other thiazole derivatives suggests that their mechanisms of action can be diverse, often involving the inhibition of specific enzymes or interference with cellular signaling cascades. However, without dedicated studies on this compound, any proposed pathway would be speculative and based on the activities of related but structurally distinct compounds.

Experimental Workflows

For researchers interested in investigating the biological effects of this compound, a logical first step would be to perform in vitro screening assays to identify potential biological activities. A general workflow for such an investigation is proposed below.

Caption: A generalized workflow for the biological evaluation of this compound.

Conclusion

This compound is a well-characterized compound in terms of its chemical identity. While the broader class of thiazole derivatives has been extensively studied for a variety of biological activities, there is a notable lack of specific research on this compound itself. This presents an opportunity for further investigation into the potential pharmacological properties of this specific molecule. The synthesis routes for related compounds are established and can likely be adapted for this molecule. Future research should focus on in vitro screening to identify any significant biological effects, which would then warrant more in-depth mechanistic studies to elucidate its mode of action and potential therapeutic applications.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Blueprint of a Privileged Scaffold: An In-depth Technical Guide to Thiazole Ring Formation in Organic Synthesis

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanisms of Thiazole Ring Formation.

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds and a significant number of FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to serve as a scaffold for diverse functionalization have made it a focal point in the quest for novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic strategies for constructing the thiazole ring, complete with detailed experimental protocols, quantitative data, and visual representations of associated signaling pathways and experimental workflows.

Core Synthetic Strategies for Thiazole Ring Formation

The construction of the thiazole nucleus is primarily achieved through several named reactions, each offering a unique pathway to this valuable heterocycle. The most prominent among these are the Hantzsch, Gabriel, and Cook-Heilbron syntheses.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in 1887, remains a widely used and reliable method for constructing the thiazole ring.[4][5] This reaction typically involves the condensation of an α-haloketone with a thioamide.[4] The versatility of this method allows for the synthesis of a wide array of substituted thiazoles, with consistently high yields.[6]

Mechanism: The reaction proceeds through a multi-step pathway, initiated by a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[6]

Quantitative Data for Hantzsch Thiazole Synthesis:

| Entry | α-Haloketone | Thioamide/Thiourea | Product | Reaction Conditions | Yield (%) | Reference |

| 1 | 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | Methanol, Reflux, 30-60 min | 90-95 | [2] |

| 2 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 4-Hydroxy-6-methyl-3-(2-amino-1,3-thiazol-4-yl)-2H-pyran-2-one | EtOH/Water, 65°C, 2-3.5 h | 79-90 | [7] |

| 3 | Substituted Phenacyl Bromides | Substituted Thioureas | Various 2,4-disubstituted thiazoles | Microwave, 60°C, 35-45 min | 80-85 | [8] |

| 4 | Chloroacetone | Thionicotinamide | 2-(3-pyridyl)-4-methylthiazole | Triethylamine, Ethanol | Good | [9] |

| 5 | 3-Bromoacetylcoumarin | Thionicotinamide | 2-(3-pyridyl)-4-(coumarin-3-yl)thiazole | Triethylamine, Ethanol | Good | [9] |

Experimental Protocol: Classical Synthesis of 2-Amino-4-phenylthiazole [2]

-

Materials:

-

2-Bromoacetophenone (5.0 mmol, 1.0 g)

-

Thiourea (7.5 mmol, 0.57 g)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

Deionized Water

-

-

Procedure:

-

In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone and thiourea.

-

Add methanol and a magnetic stir bar.

-

Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.

-

Remove the reaction from heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

-

Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold deionized water.

-

Spread the collected solid on a watch glass and allow it to air dry completely.

-

The Gabriel Thiazole Synthesis

The Gabriel synthesis provides an alternative route to thiazole derivatives, involving the cyclization of α-acylaminoketones with phosphorus pentasulfide.[8][9] This method is particularly useful for the preparation of 2,5-disubstituted thiazoles.[9]

Mechanism: The reaction involves the thionation of the amide carbonyl group of the α-acylaminoketone by phosphorus pentasulfide, followed by an intramolecular cyclization and dehydration to furnish the thiazole ring.

Quantitative Data for Gabriel Thiazole Synthesis:

| Entry | α-Acylaminoketone | Thionating Agent | Product | Reaction Conditions | Yield (%) | Reference |

| 1 | N-(2-oxopropyl)acetamide | Phosphorus pentasulfide | 2,5-Dimethylthiazole | Heating | Moderate | [9] |

| 2 | α-Acylamino ketones | Phosphorus pentasulfide | 2,5-Disubstituted thiazoles | High Temperature (e.g., 170°C) | Good | [8][10] |

Experimental Protocol: General Procedure for Gabriel Thiazole Synthesis [8][9]

-

Materials:

-

α-Acylaminoketone (1 equivalent)

-

Phosphorus pentasulfide (1 equivalent)

-

High-boiling inert solvent (e.g., pyridine, dioxane)

-

-

Procedure:

-

To a solution of the α-acylaminoketone in a high-boiling inert solvent, add phosphorus pentasulfide in one portion.

-

Heat the reaction mixture to reflux (typically around 170°C) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the mixture with a suitable base (e.g., sodium carbonate solution).

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

The Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis is a valuable method for preparing 5-aminothiazoles.[11] This reaction involves the condensation of α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents under mild conditions.[8][11]

Mechanism: The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent. This is followed by an intramolecular cyclization involving the nitrile group and subsequent tautomerization to yield the 5-aminothiazole.[11]

Quantitative Data for Cook-Heilbron Thiazole Synthesis:

| Entry | α-Aminonitrile | Sulfur Reagent | Product | Reaction Conditions | Yield (%) | Reference |

| 1 | Aminoacetonitrile | Dithiophenylacetic acid | 5-Amino-2-benzylthiazole | Room Temperature, Mild Conditions | Significant | [11] |

| 2 | Ethyl aminocyanoacetate | Dithiophenylacetic acid | 5-Amino-4-carbethoxy-2-benzylthiazole | Room Temperature, Mild Conditions | Significant | [11] |

| 3 | α-Aminonitriles | Carbon disulfide | 5-Amino-2-mercaptothiazoles | Room Temperature, Mild Conditions | Good | [8][9] |

Experimental Protocol: General Procedure for Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazoles [8][9]

-

Materials:

-

α-Aminonitrile (1 equivalent)

-

Carbon disulfide (1.1 equivalents)

-

Solvent (e.g., ethanol, pyridine)

-

Base (e.g., triethylamine, optional)

-

-

Procedure:

-

Dissolve the α-aminonitrile in a suitable solvent.

-

Add carbon disulfide to the solution at room temperature. A base such as triethylamine may be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Visualization of Key Pathways and Workflows

To further aid in the understanding of the application and synthesis of thiazole derivatives, the following diagrams, generated using Graphviz (DOT language), illustrate relevant signaling pathways and a general experimental workflow.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.[1][2][12][13][14]

Caption: Dual inhibition of EGFR and VEGFR-2 signaling by certain thiazole compounds.

Caption: General experimental workflow for the synthesis and purification of thiazole derivatives.

Conclusion

The Hantzsch, Gabriel, and Cook-Heilbron syntheses represent powerful and versatile tools for the construction of the thiazole ring. A thorough understanding of these methodologies, including their mechanisms, scope, and experimental nuances, is critical for researchers in organic synthesis and drug discovery. The ability of thiazole derivatives to modulate key signaling pathways, such as the PI3K/Akt/mTOR and receptor tyrosine kinase pathways, underscores their continued importance as privileged scaffolds in the development of novel therapeutics. This guide serves as a foundational resource for the continued exploration and application of these vital synthetic methods.

References

- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. archives.ijper.org [archives.ijper.org]

- 5. vapourtec.com [vapourtec.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. researchgate.net [researchgate.net]

- 11. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

The Genesis of a Key Flavor Compound: An In-depth Technical Guide to the Maillard Reaction Pathways Leading to 2-Acetyl-4,5-dimethylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the Maillard reaction pathways responsible for the formation of 2-Acetyl-4,5-dimethylthiazole, a significant flavor compound found in a variety of cooked foods, including roasted coffee and meats. This document details the core reaction mechanisms, key precursors, and a representative experimental protocol for its synthesis in a model system.

Core Reaction Mechanism and Precursors

The formation of this compound is a complex process rooted in the Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids. The key to forming this specific thiazole derivative lies in the convergence of three critical precursor molecules: a sulfur and nitrogen donor, a source for the 4,5-dimethyl structure, and a precursor for the 2-acetyl group.

-

Sulfur and Nitrogen Source: The primary contributor of the sulfur atom and the nitrogen atom for the thiazole ring is the amino acid L-cysteine . Through Strecker degradation, cysteine provides hydrogen sulfide (H₂S) and ammonia (NH₃), which are essential for the formation of the heterocyclic ring.

-

Source of the 4,5-Dimethyl Moiety: The characteristic dimethyl substitution at the C4 and C5 positions of the thiazole ring originates from the α-dicarbonyl compound 2,3-butanedione , also known as diacetyl. This precursor is a common product of sugar degradation during the Maillard reaction.

-

Precursor for the 2-Acetyl Group: The acetyl group at the C2 position is derived from another α-dicarbonyl, methylglyoxal . Methylglyoxal is a well-established intermediate in the Maillard reaction, formed from the degradation of sugars.

The overall proposed pathway involves the reaction of these key precursors in a series of condensation and cyclization reactions, as illustrated in the signaling pathways below.

Signaling Pathways in the Formation of this compound

The formation of this compound can be visualized as a multi-step process involving the generation of precursors from the initial Maillard reaction, followed by their interaction to form the final product.

Caption: Generation of key precursors from the Maillard reaction.

The subsequent reaction of these precursors is proposed to proceed as follows:

Caption: Proposed pathway for the formation of this compound.

Quantitative Data from Model Systems

While specific quantitative data for the formation of this compound from a model system of 2,3-butanedione, methylglyoxal, and cysteine is not extensively available in the literature, the following table presents hypothetical, yet plausible, data based on the known behavior of Maillard reactions. This data illustrates the expected influence of key reaction parameters on the yield of the target compound.

| Precursor System | Temperature (°C) | pH | Reaction Time (min) | Yield of this compound (µg/g) |

| 2,3-Butanedione + Methylglyoxal + Cysteine | 120 | 5.5 | 30 | 15.2 |

| 2,3-Butanedione + Methylglyoxal + Cysteine | 140 | 5.5 | 30 | 45.8 |

| 2,3-Butanedione + Methylglyoxal + Cysteine | 160 | 5.5 | 30 | 92.1 |

| 2,3-Butanedione + Methylglyoxal + Cysteine | 140 | 4.5 | 30 | 28.5 |

| 2,3-Butanedione + Methylglyoxal + Cysteine | 140 | 6.5 | 30 | 55.3 |

| 2,3-Butanedione + Methylglyoxal + Cysteine | 140 | 5.5 | 15 | 22.7 |

| 2,3-Butanedione + Methylglyoxal + Cysteine | 140 | 5.5 | 60 | 78.4 |

Experimental Protocol: Model Maillard Reaction for the Synthesis of this compound

The following protocol describes a general method for conducting a model Maillard reaction in an aqueous system to generate this compound.

Materials and Reagents:

-

L-Cysteine (≥98% purity)

-

2,3-Butanedione (Diacetyl) (≥97% purity)

-

Methylglyoxal (40% solution in water)

-

Phosphate buffer (0.1 M, pH 5.5)

-

Dichloromethane (DCM) (HPLC grade)

-

Anhydrous sodium sulfate

-

High-pressure reaction vessel or sealed glass ampoules

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

Preparation of Reaction Mixture:

-

In a 100 mL volumetric flask, dissolve L-cysteine (e.g., 1.21 g, 10 mmol) in 50 mL of 0.1 M phosphate buffer (pH 5.5).

-

To this solution, add 2,3-butanedione (e.g., 0.86 g, 10 mmol) and methylglyoxal solution (e.g., 1.80 g of 40% solution, 10 mmol).

-

Dilute to the mark with the phosphate buffer and mix thoroughly.

-

-

Maillard Reaction:

-

Transfer a 10 mL aliquot of the reaction mixture into a high-pressure reaction vessel or a thick-walled glass ampoule.

-

Seal the vessel/ampoule securely.

-

Place the vessel/ampoule in a preheated oven or oil bath at the desired temperature (e.g., 140 °C) for a specified time (e.g., 30 minutes).

-

-

Extraction of Volatiles:

-

After the reaction, cool the vessel/ampoule rapidly in an ice bath to quench the reaction.

-

Open the vessel/ampoule carefully in a fume hood.

-

Transfer the reaction mixture to a separatory funnel and extract three times with 20 mL portions of dichloromethane.

-

Combine the organic extracts and wash with 20 mL of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Analysis:

-

Carefully concentrate the dried extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

Analyze the concentrated extract by GC-MS to identify and quantify the formation of this compound. Use an appropriate internal standard for accurate quantification.

-

Caption: Experimental workflow for the synthesis and analysis.

Conclusion

The formation of this compound via the Maillard reaction is a nuanced process that relies on the availability of specific α-dicarbonyl and sulfur-containing amino acid precursors. By understanding the core reaction pathways and the influence of reaction conditions, researchers and professionals in the fields of food science and drug development can better control and utilize the formation of this and other important flavor and bioactive compounds. Further research focusing on the precise kinetics and quantitative yields of this specific reaction will provide deeper insights into its formation and potential applications.

The Essence of Nutty and Roasted Aromas: A Technical Guide to 2-Acetyl-4,5-dimethylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-4,5-dimethylthiazole is a potent aroma compound renowned for its characteristic nutty, roasted, and savory scent profile. As a member of the thiazole chemical class, it is a key contributor to the desirable flavors developed in a wide array of thermally processed foods. Its formation is primarily attributed to the Maillard reaction, a complex series of chemical changes between amino acids and reducing sugars that occur upon heating. This technical guide provides a comprehensive overview of the olfactory properties, aroma profile, and underlying chemical and biological principles of this compound. It includes a summary of its physicochemical and sensory data, detailed experimental protocols for its synthesis and analysis, and a review of the general mechanisms of olfactory perception.

Olfactory Properties and Aroma Profile

This compound is characterized by a potent and complex aroma profile. Its sensory attributes are predominantly described as nutty, roasted, meaty, and earthy, with nuances of coffee and a savory character.[1][2] Due to its remarkably low odor threshold, even minute concentrations of this compound can significantly impact the overall flavor of a product.[3][4]

Sensory Descriptors

The aroma of this compound is multifaceted, with the following descriptors frequently cited in sensory evaluations:

-

Secondary Notes: Coffee, Savory, Musty, Boiled Meat[1]

Applications in Food and Fragrance Industries

The potent and desirable aroma of this compound makes it a valuable ingredient in the flavor and fragrance industry. It is commonly used to impart or enhance nutty and roasted notes in a variety of products, including:

-

Snack foods

-

Baked goods

-

Processed meats

-

Soups and sauces

-

Coffee and cocoa products

-

Perfumes and fragrances

Quantitative Data

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₉NOS | |

| Molecular Weight | 155.22 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 228-230 °C at 760 mmHg | [1] |

| Specific Gravity | 1.150 - 1.155 @ 25 °C | [1] |

| Odor Threshold | Ultra-low | [3][4] |

| CAS Number | 38205-60-6 |

Formation and Synthesis

Biosynthesis via the Maillard Reaction

This compound is a natural product of the Maillard reaction, a non-enzymatic browning reaction that occurs when amino acids and reducing sugars are heated.[5][6] The formation of thiazoles, in particular, involves the interaction of sulfur-containing amino acids, such as cysteine, with dicarbonyl compounds that are intermediates of the Maillard reaction.[7][8]

Chemical Synthesis

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and common method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis. This method involves the reaction of a thioamide with an α-haloketone. For this compound, this would conceptually involve the reaction of thioacetamide with a suitably substituted α-haloketone.

A synthetic method for the closely related 2-acetylthiazole is detailed in the patent literature and involves a multi-step process starting from 2-aminothiazole.[9]

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling

GC-O is a powerful technique used to identify the specific compounds in a complex mixture that contribute to its overall aroma.[1][10][11][12]

Objective: To identify and characterize the aroma-active compounds in a sample containing this compound.

Methodology:

-

Sample Preparation: A volatile extract of the sample is prepared using techniques such as solvent extraction or solid-phase microextraction (SPME).

-

Gas Chromatographic Separation: The extract is injected into a gas chromatograph (GC) equipped with a capillary column suitable for separating volatile compounds (e.g., a DB-5 or similar non-polar column). The GC oven temperature is programmed to ramp up over time to elute compounds based on their boiling points.

-

Olfactory Detection: The effluent from the GC column is split between a chemical detector (such as a mass spectrometer) and a sniffing port. A trained sensory panelist sniffs the effluent at the port and records the time, intensity, and description of any perceived odors.

-

Data Analysis: The data from the chemical detector and the sensory panel are correlated to identify the specific compounds responsible for the different aromas.

Descriptive Sensory Analysis

Descriptive sensory analysis is used to quantify the specific sensory attributes of a product.[13][14][15][16]

Objective: To develop a quantitative aroma profile of a product containing this compound.

Methodology:

-

Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe aromas. The panel is then trained to identify and rate the intensity of specific aroma attributes relevant to the product (e.g., nutty, roasted, meaty).

-

Lexicon Development: The panel, with the guidance of a panel leader, develops a consensus lexicon of terms to describe the aroma of the product.

-

Sample Evaluation: Samples are presented to the panelists in a controlled environment (e.g., individual booths with controlled lighting and temperature). Panelists evaluate the samples and rate the intensity of each attribute on a numerical scale (e.g., a 15-point scale).

-

Data Analysis: The intensity ratings from the panelists are collected and statistically analyzed to generate a quantitative sensory profile of the product.

Olfactory Perception and Signaling Pathway

The perception of odorants like this compound begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity.[17][18][19] These receptors are G-protein coupled receptors (GPCRs), and their activation initiates a downstream signaling cascade.[5][17][18][19][20][21] While the specific ORs that bind to this compound have not been definitively identified, the general mechanism of olfactory signal transduction is well-established.

Upon binding of an odorant molecule, the OR undergoes a conformational change, which activates an associated G-protein (typically Gαolf).[17][19] The activated G-protein then stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[17][18] This rise in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron. If the depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb of the brain, where the signal is further processed, leading to the perception of a specific smell.[17]

Conclusion

This compound is a pivotal aroma compound that significantly contributes to the desirable nutty and roasted notes in many food products. Its formation through the Maillard reaction is a key area of study in food chemistry for controlling and optimizing flavor profiles. While its potent olfactory properties are well-documented, further research is needed to identify the specific olfactory receptors responsible for its perception and to obtain a precise quantitative measure of its odor threshold. A deeper understanding of these aspects will be invaluable for the targeted design of novel flavors and for elucidating the complex mechanisms of chemosensation.

References

- 1. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4-Dimethylthiazole synthesis - chemicalbook [chemicalbook.com]

- 3. cetjournal.it [cetjournal.it]

- 4. nbinno.com [nbinno.com]

- 5. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. researchgate.net [researchgate.net]

- 8. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]

- 10. gentechscientific.com [gentechscientific.com]

- 11. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 12. pfigueiredo.org [pfigueiredo.org]

- 13. almonds.org [almonds.org]

- 14. ec.europa.eu [ec.europa.eu]

- 15. researchgate.net [researchgate.net]

- 16. flavorsum.com [flavorsum.com]

- 17. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. A G protein/cAMP signal cascade is required for axonal convergence into olfactory glomeruli - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

The Versatility of the Thiazole Scaffold: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow for diverse substitutions, leading to a vast array of derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological potential of substituted thiazole compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutic agents.

Anticancer Activity of Substituted Thiazole Compounds

Thiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines and some even progressing to clinical use, such as the FDA-approved drugs Dasatinib and Ixazomib.[1] Their mechanisms of action are diverse, often targeting key proteins and enzymes involved in cancer cell proliferation, survival, and metastasis.[1][2]

Inhibition of Protein Kinases

A significant number of thiazole-based anticancer agents function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.

One of the most well-studied targets is the PI3K/mTOR pathway , which plays a central role in cell growth, proliferation, and survival. A series of novel thiazole derivatives were synthesized and evaluated for their inhibitory activity against PI3Kα and mTOR.[3][4] Compounds 3b and 3e from this series were identified as potent dual inhibitors.[3][4]

-

Compound 3b exhibited an IC50 value of 0.086 µM against PI3Kα and 0.221 µM against mTOR.[3]

-

These compounds were found to induce cell cycle arrest at the G0-G1 phase and promote apoptosis in leukemia HL-60(TB) cells.[4]

The following table summarizes the in vitro inhibitory activities of these selected thiazole derivatives against PI3Kα and mTOR.

| Compound | PI3Kα IC50 (µM) | mTOR IC50 (µM) |

| 3b | 0.086 ± 0.005 | 0.221 ± 0.014 |

| 3e | Not specified | Not specified |

| Alpelisib (Reference) | Similar to 3b | - |

| Dactolisib (Reference) | - | Stronger than 3b |

Table 1: In vitro inhibitory activities of thiazole derivatives against PI3Kα and mTOR.[3]

Tubulin Polymerization Inhibition

Another important mechanism of action for anticancer thiazole derivatives is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis. A novel series of thiazole-naphthalene derivatives were designed and synthesized as tubulin polymerization inhibitors.[5]

Among the synthesized compounds, compound 5b was identified as the most potent, exhibiting significant antiproliferative activity against human breast cancer (MCF-7) and human lung adenocarcinoma (A549) cell lines.[5]

| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |

| 5b | 0.48 ± 0.03 | 0.97 ± 0.13 |

Table 2: Antiproliferative activity of compound 5b on MCF-7 and A549 cancer cell lines.[5]

The structure-activity relationship (SAR) studies revealed that an ethoxy group at the 4-position of the phenyl ring and a free amine group on the thiazole ring were crucial for the potent activity of compound 5b.[5]

Inhibition of Human Lactate Dehydrogenase A (hLDHA)

Targeting cancer metabolism is a rapidly evolving strategy in anticancer drug discovery. The enzyme human lactate dehydrogenase A (hLDHA) is a key player in the metabolic reprogramming of cancer cells. A series of thiazole scaffold-based small molecules were designed as hLDHA inhibitors.[6]

Several of these compounds, including 8b, 8c, 8j, 8l, and 8m , demonstrated significant in vitro anticancer activity against various cancer cell lines, with IC50 values in the micromolar range.[6] Notably, compounds 8j and 8m showed promising activity against liver cancer cells (HepG2) without significant toxicity to normal human embryonic kidney cells (HEK293).[6]

| Compound | Cell Line | IC50 (µM) |

| 8b | HeLa, SiHa | 1.65 - 8.60 |

| 8c | HeLa, SiHa | 1.65 - 8.60 |

| 8j | HeLa, SiHa | 1.65 - 8.60 |

| HepG2 | 7.90 | |

| 8l | HeLa, SiHa | 1.65 - 8.60 |

| 8m | HeLa, SiHa | 1.65 - 8.60 |

| HepG2 | 5.15 |

Table 3: Anticancer activities of selected hLDHA-inhibiting thiazole derivatives.[6]

Antimicrobial Activity of Substituted Thiazole Compounds

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[7][8][9] The thiazole scaffold is present in several clinically used antimicrobial drugs, highlighting its importance in this therapeutic area.[7]

Antibacterial Activity

Numerous studies have reported the synthesis and evaluation of thiazole derivatives against a range of Gram-positive and Gram-negative bacteria.[10] A series of heteroaryl(aryl) thiazole derivatives were synthesized and evaluated for their in vitro antibacterial activity.[11]

Compound 3 from this series exhibited the best activity, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values in the range of 0.23–0.7 mg/mL and 0.47–0.94 mg/mL, respectively.[11] Importantly, compounds 2, 3, and 4 showed higher potential than the reference drug ampicillin against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa, and E. coli.[11]

| Compound | MIC (mg/mL) | MBC (mg/mL) |

| 2 | - | - |

| 3 | 0.23 - 0.7 | 0.47 - 0.94 |

| 4 | - | - |

Table 4: Antibacterial activity of selected thiazole derivatives.[11]

Antifungal Activity

Thiazole derivatives have also shown promising antifungal activity. In the same study of heteroaryl(aryl) thiazole derivatives, the compounds demonstrated better antifungal than antibacterial activity, with MIC and Minimum Fungicidal Concentration (MFC) values in the range of 0.06–0.47 mg/mL and 0.11–0.94 mg/mL, respectively.[11]

Compound 9 was identified as the most potent antifungal agent, with an MIC range of 0.06–0.23 mg/mL and an MFC range of 0.11–0.47 mg/mL.[11]

| Compound | MIC (mg/mL) | MFC (mg/mL) |

| 9 | 0.06 - 0.23 | 0.11 - 0.47 |

Table 5: Antifungal activity of a potent thiazole derivative.[11]

Anti-inflammatory Activity of Substituted Thiazole Compounds

Inflammation is a complex biological response implicated in numerous diseases. Thiazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing efficacy comparable to or better than standard drugs.[12]

A study focused on the synthesis and evaluation of substituted phenyl thiazoles for their anti-inflammatory activity using carrageenan-induced and formalin-induced rat paw edema models.[12] The results indicated that nitro-substituted thiazole derivatives, specifically compounds 3c and 3d , exhibited the most promising anti-inflammatory effects.[12]

In the carrageenan-induced paw edema test, compounds 3c and 3d showed up to 44% and 41% inhibition, respectively, performing better than the standard drug Nimesulide at certain time points.[12]

| Compound | Carrageenan Test (% Inhibition) |

| 3c | up to 44% |

| 3d | up to 41% |

Table 6: Anti-inflammatory activity of nitro-substituted thiazole derivatives.[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section outlines the key experimental protocols for evaluating the biological activities of substituted thiazole compounds.

In Vitro Antiproliferative Activity (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in cell proliferation and cytotoxicity assays.

Methodology:

-

Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test thiazole derivatives and incubated for a specified period (e.g., 48 hours).

-

After the incubation period, the CCK-8 solution is added to each well and incubated for 1-4 hours.

-

The absorbance is measured at 450 nm using a microplate reader.

-

The cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[5]

In Vitro Kinase Inhibition Assay (PI3K/mTOR)

The inhibitory activity of compounds against specific kinases is often determined using in vitro kinase assays.

Methodology:

-

The recombinant human PI3Kα and mTOR enzymes are used.

-

The assay is typically performed in a buffer solution containing the enzyme, the substrate (e.g., ATP), and the test compound at various concentrations.

-

The reaction is initiated and incubated at a specific temperature for a set time.

-

The amount of product formed (or substrate consumed) is quantified, often using methods like fluorescence, luminescence, or radioactivity.

-

The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[3]

Antimicrobial Susceptibility Testing (Microdilution Method)

The microdilution method is a common technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

A serial two-fold dilution of the test thiazole derivative is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism (bacteria or fungi).

-

The plates are incubated under appropriate conditions (temperature, time).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

-

To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the subculture plate is the MBC/MFC.[11]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This is a widely used animal model for evaluating the acute anti-inflammatory activity of compounds.

Methodology:

-

Wistar rats are divided into different groups: a control group, a standard drug group (e.g., Nimesulide), and test groups receiving different doses of the thiazole derivatives.

-

The initial paw volume of each rat is measured.

-

The test compounds or standard drug are administered orally or intraperitoneally.

-

After a specific time, a sub-plantar injection of carrageenan is given into the right hind paw of each rat to induce inflammation.

-

The paw volume is measured at different time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

The percentage of inhibition of edema is calculated for each group compared to the control group.[12]

Visualizations: Signaling Pathways and Experimental Workflows